molecular formula C6H10ClF2N B6217559 2-cyclopropyl-3,3-difluoroazetidine hydrochloride CAS No. 2742660-45-1

2-cyclopropyl-3,3-difluoroazetidine hydrochloride

Cat. No.: B6217559
CAS No.: 2742660-45-1
M. Wt: 169.60 g/mol
InChI Key: KKWOJXMZEKEZSY-UHFFFAOYSA-N
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Description

2-cyclopropyl-3,3-difluoroazetidine hydrochloride is a chemical compound that has recently gained significant attention in the fields of pharmacology and medical research. It is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen. The addition of a cyclopropyl group and two fluorine atoms at the 3-position of the azetidine ring enhances its chemical properties, making it more lipophilic and improving its solvent processability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a difluoro-substituted intermediate, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-3,3-difluoroazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-cyclopropyl-3,3-difluoroazetidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride involves its interaction with specific molecular targets. The ring strain of the azetidine ring enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks and increased reaction rates compared to other secondary amine species. This property makes it a valuable compound in various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-3,3-difluoroazetidine hydrochloride is unique due to the combination of the cyclopropyl group and the difluoro substitutions, which enhance its chemical properties and make it more versatile in various applications. Its increased lipophilicity and improved solvent processability set it apart from other similar compounds .

Properties

CAS No.

2742660-45-1

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

2-cyclopropyl-3,3-difluoroazetidine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)3-9-5(6)4-1-2-4;/h4-5,9H,1-3H2;1H

InChI Key

KKWOJXMZEKEZSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C(CN2)(F)F.Cl

Purity

95

Origin of Product

United States

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